molecular formula C16H8F18O3 B12531287 2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one CAS No. 672956-77-3

2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one

Cat. No.: B12531287
CAS No.: 672956-77-3
M. Wt: 590.20 g/mol
InChI Key: UPVZEVFUBVSPCC-UHFFFAOYSA-N
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Description

2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one is a fluorinated organic compound with the molecular formula C₁₆H₈F₁₈O₃ and a molecular weight of 590.204 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with nonafluoropentanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclohexanone+2Nonafluoropentanoyl chlorideThis compound\text{Cyclohexanone} + 2 \text{Nonafluoropentanoyl chloride} \rightarrow \text{this compound} Cyclohexanone+2Nonafluoropentanoyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as the laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in compounds where fluorine atoms are replaced.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. This compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, affecting the pathways involved in its applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one is unique due to its specific structure, which combines a cyclohexanone core with two highly fluorinated side chains. This structure imparts distinct properties such as high thermal stability, chemical resistance, and unique reactivity patterns, making it valuable in specialized applications .

Properties

CAS No.

672956-77-3

Molecular Formula

C16H8F18O3

Molecular Weight

590.20 g/mol

IUPAC Name

2,6-bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one

InChI

InChI=1S/C16H8F18O3/c17-9(18,11(21,22)13(25,26)15(29,30)31)7(36)4-2-1-3-5(6(4)35)8(37)10(19,20)12(23,24)14(27,28)16(32,33)34/h4-5H,1-3H2

InChI Key

UPVZEVFUBVSPCC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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